1-Bromo-2-(2-fluorophenyl)propan-2-ol
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Overview
Description
1-Bromo-2-(2-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10BrFO It is a brominated alcohol with a fluorophenyl group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(2-fluorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the bromination of 2-(2-fluorophenyl)propan-2-ol using a brominating agent such as hydrobromic acid (HBr) or phosphorus tribromide (PBr3). The reaction typically occurs under controlled conditions to ensure the selective bromination of the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(2-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 2-(2-fluorophenyl)propan-2-ol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of 2-(2-fluorophenyl)propan-2-ol derivatives.
Oxidation: Formation of 2-(2-fluorophenyl)propan-2-one or 2-(2-fluorophenyl)propanal.
Reduction: Formation of 2-(2-fluorophenyl)propan-2-ol.
Scientific Research Applications
1-Bromo-2-(2-fluorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and fluorophenyl group contribute to its reactivity and ability to form covalent bonds with biological molecules. This compound can inhibit or modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromo-2-fluorophenyl)propan-2-ol: Similar structure with a bromine atom at a different position.
1-Bromo-2-(2,4-difluorophenyl)propan-2-ol: Contains an additional fluorine atom on the phenyl ring.
1-(2-Bromo-3-fluorophenyl)propan-2-ol: Bromine and fluorine atoms are positioned differently on the phenyl ring.
Uniqueness
1-Bromo-2-(2-fluorophenyl)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10BrFO |
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Molecular Weight |
233.08 g/mol |
IUPAC Name |
1-bromo-2-(2-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10BrFO/c1-9(12,6-10)7-4-2-3-5-8(7)11/h2-5,12H,6H2,1H3 |
InChI Key |
PSWLPZKZNGOWAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)(C1=CC=CC=C1F)O |
Origin of Product |
United States |
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